L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycine

Description

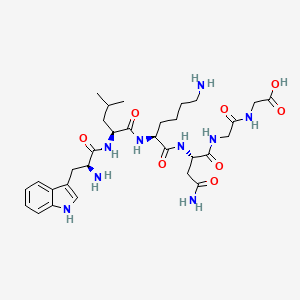

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycine is a hexapeptide with the sequence Trp-Leu-Lys-Asn-Gly-Gly.

Properties

CAS No. |

820977-71-7 |

|---|---|

Molecular Formula |

C31H47N9O8 |

Molecular Weight |

673.8 g/mol |

IUPAC Name |

2-[[2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C31H47N9O8/c1-17(2)11-23(39-28(45)20(33)12-18-14-35-21-8-4-3-7-19(18)21)31(48)38-22(9-5-6-10-32)30(47)40-24(13-25(34)41)29(46)37-15-26(42)36-16-27(43)44/h3-4,7-8,14,17,20,22-24,35H,5-6,9-13,15-16,32-33H2,1-2H3,(H2,34,41)(H,36,42)(H,37,46)(H,38,48)(H,39,45)(H,40,47)(H,43,44)/t20-,22-,23-,24-/m0/s1 |

InChI Key |

IVESQJMEVCEIST-BIHRQFPBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycine can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like DCC or DIC.

Major Products Formed

Oxidation: Kynurenine and other oxidized derivatives.

Reduction: Free thiols from disulfide bonds.

Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycine has various applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications, including drug delivery and as a scaffold for developing peptide-based drugs.

Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

L-Leucine,L-asparaginyl-L-methionyl-L-threonyl-L-lysyl-L-leucyl-L-glutaminyl-L-leucyl-L-alanyl

- Sequence: Leu-Asn-Met-Thr-Lys-Leu-Gln-Leu-Ala (nonapeptide).

- Key Features : Shares Leu, Lys, and Asn residues but is longer (9 vs. 6 residues) and includes methionine and glutamine, which introduce sulfur-containing and polar uncharged side chains .

- Molecular Weight : 1030.58 g/mol (vs. ~660–700 g/mol estimated for the target peptide) .

Glycine, L-glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycyl (CAS 651292-01-2)

- Sequence : Gln-Val-Thr-Asn-Val-Gly-Gly.

- Key Features : Contains Asn and terminal Gly-Gly but replaces Trp/Leu with Val and Gln, reducing hydrophobicity .

- Molecular Formula : C₃₀H₄₄N₁₀O₉ (molar mass ~688.73 g/mol) .

Glycine, glycyl-L-asparaginyl-L-glutaminyl-L-lysyl-L-tryptophyl- (CAS 919080-95-8)

Physicochemical Properties

Functional and Stability Comparisons

- Amyloid-Related Peptides : lists Amyloid beta-peptide(25-35) (CAS 131602-53-4) as a related product. Unlike the target peptide, amyloid peptides aggregate readily due to β-sheet motifs, whereas the target’s Gly-Gly terminus may reduce aggregation propensity .

- Thermal Stability : The target’s Gly-Gly segment likely increases conformational flexibility but reduces thermal stability compared to peptides with rigid structures like L-Prolyl-L-alanylglycine (), which benefits from proline’s cyclic structure .

- Enzymatic Degradation : The Leu-Lys-Asn sequence in the target peptide may render it susceptible to trypsin-like proteases, similar to Gln-Val-Thr-Asn-Val-Gly-Gly .

Biological Activity

L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycine (commonly referred to as TLKAGG) is a complex peptide composed of six amino acids, which include tryptophan, leucine, lysine, asparagine, glycine, and another glycine. This peptide has garnered interest in the field of biochemistry due to its potential biological activities and therapeutic applications.

Molecular Characteristics

- Cell Signaling : TLKAGG may influence various cell signaling pathways due to the presence of amino acids that are known to participate in receptor interactions and signal transduction.

- Antioxidant Properties : The tryptophan residue in TLKAGG can exhibit antioxidant properties, potentially helping in the reduction of oxidative stress in cells.

- Neuroprotective Effects : Some studies suggest that peptides similar to TLKAGG may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Research Findings

Several studies have explored the biological activities of peptides similar to TLKAGG:

- Cell Proliferation : Research has indicated that certain peptides can stimulate cell proliferation in various tissues, which could have implications for wound healing and tissue regeneration.

- Anti-inflammatory Effects : Peptides have been shown to reduce inflammation in animal models, suggesting a potential therapeutic role for TLKAGG in inflammatory diseases.

- Antimicrobial Activity : Some studies indicate that similar peptides possess antimicrobial properties, making them candidates for developing new antibiotics .

Case Studies

- Neuroprotection in Animal Models : A study investigated the neuroprotective effects of a peptide with a similar structure to TLKAGG in mice subjected to induced oxidative stress. Results showed a significant reduction in neuronal death compared to controls.

- Wound Healing : Another case study demonstrated that a related peptide enhanced wound healing in diabetic rats by promoting angiogenesis and collagen deposition.

Data Table of Biological Activities

Future Directions

Research into TLKAGG is still emerging, and further studies are needed to fully elucidate its mechanisms of action and potential therapeutic applications. Areas for future research include:

- Clinical Trials : Conducting clinical trials to assess the efficacy and safety of TLKAGG in humans.

- Structural Analysis : Utilizing advanced techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of TLKAGG and its binding interactions with biological targets.

Q & A

Q. What are the recommended methodologies for synthesizing L-Tryptophyl-L-leucyl-L-lysyl-L-asparaginylglycylglycine?

Solid-phase peptide synthesis (SPPS) is the primary method, involving sequential addition of Fmoc- or Boc-protected amino acids to a resin-bound chain. Critical steps include deprotection (e.g., using 20% piperidine in DMF for Fmoc chemistry), coupling (with reagents like HBTU/HOBt), and cleavage from the resin (e.g., TFA-based cocktails). SPPS ensures high purity and scalability for research-grade peptides .

Q. How can researchers characterize the purity and identity of this peptide?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 214 nm for peptide bonds) is used to assess purity. Mass spectrometry (MS), such as MALDI-TOF or ESI-MS, confirms molecular weight. For sequence validation, tandem MS (MS/MS) or Edman degradation is recommended .

Q. What solvent systems are optimal for solubilizing this compound?

The peptide’s solubility depends on its amino acid composition. Polar residues (e.g., asparagine, lysine) suggest aqueous buffers (e.g., PBS, pH 7.4) or mixtures with acetonitrile/water. For hydrophobic segments (e.g., tryptophan, leucine), DMSO or TFE may be required. Stability testing under varying pH (4–8) and temperature (4°C to −80°C) is advised .

Q. What in vitro assays are suitable for initial bioactivity screening?

Cell-based assays (e.g., luciferase reporters for signaling pathways) or enzymatic assays (e.g., kinase inhibition) can screen bioactivity. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to targets like receptors or enzymes .

Advanced Research Questions

Q. How can conformational dynamics of this peptide be analyzed in solution?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY for proximity constraints) and circular dichroism (CD) spectroscopy (for secondary structure) are key. Molecular dynamics (MD) simulations (e.g., using GROMACS) model folding behavior in silico, validated by experimental data .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

Cross-validate using orthogonal assays (e.g., SPR vs. ITC for binding). Control for variables like peptide aggregation (via dynamic light scattering) or post-translational modifications (via MS). Meta-analyses of published datasets (e.g., kinase inhibition IC50 values) clarify context-dependent effects .

Q. How can researchers optimize SPPS yield for this peptide?

Optimize coupling efficiency by testing reagents (e.g., DIC/Oxyma vs. HBTU/HOBt) and reaction times (2–24 hours). Monitor by Kaiser test or HPLC. For challenging residues (e.g., asparagine), double couplings or pseudoproline dipeptides reduce aggregation .

| Coupling Reagent | Efficiency (%) | Side Reactions |

|---|---|---|

| HBTU/HOBt | 90–95 | Minimal |

| DIC/Oxyma | 85–90 | Low racemization |

Q. What advanced techniques study peptide-membrane interactions?

Fluorescence anisotropy with labeled peptides assesses membrane insertion. Cryo-EM or neutron reflectometry visualizes peptide-lipid bilayer interactions. Förster resonance energy transfer (FRET) monitors conformational changes in lipid environments .

Q. How does the peptide’s stability under oxidative stress impact experimental design?

Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitor degradation (e.g., methionine oxidation, deamidation). Antioxidants (e.g., ascorbic acid) or lyophilization in inert atmospheres improve shelf life .

Q. What computational tools predict interactions with protein targets?

Molecular docking (AutoDock Vina) and free-energy calculations (MM-PBSA) model binding modes. Machine learning platforms (e.g., AlphaFold-Multimer) predict complex structures, validated by mutagenesis studies .

Comparative and Reproducibility Considerations

Q. How do structural analogs (e.g., substituting leucine with isoleucine) alter bioactivity?

SAR studies compare analogs via alanine scanning or residue substitution. For example, replacing leucine with isoleucine may enhance hydrophobic interactions but reduce solubility. Activity cliffs are quantified using dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.